Asciminib

Description

Properties

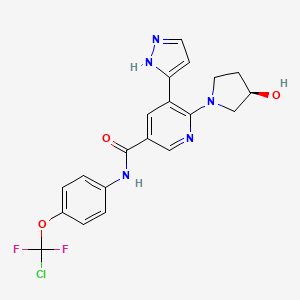

IUPAC Name |

N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClF2N5O3/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28/h1-5,7,9-10,14,29H,6,8,11H2,(H,25,27)(H,26,30)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVZXURTCKPRDQ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClF2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1492952-76-7 | |

| Record name | Asciminib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1492952767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asciminib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12597 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)nicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASCIMINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1F3R18W77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Allosteric Inhibition of ABL1 Kinase by Asciminib: A Technical Guide

Abstract: The development of tyrosine kinase inhibitors (TKIs) targeting the ATP-binding site of the BCR-ABL1 oncoprotein has revolutionized the treatment of Chronic Myeloid Leukemia (CML). However, the emergence of resistance, often through mutations in the kinase domain, and drug intolerance remain significant clinical challenges. Asciminib (Scemblix®) represents a paradigm shift in CML therapy as a first-in-class allosteric inhibitor. Unlike conventional TKIs, this compound binds to the myristoyl pocket of the ABL1 kinase domain, a mechanism termed Specifically Targeting the ABL Myristoyl Pocket (STAMP).[1][2][3] This unique mode of action restores the natural autoinhibitory regulation of the kinase, leading to potent and specific suppression of its activity.[4][5] This technical guide provides an in-depth overview of the mechanism of action, pharmacological data, resistance profiles, and key experimental methodologies related to this compound for researchers, scientists, and drug development professionals.

Introduction: The Role of ABL1 Kinase in Chronic Myeloid Leukemia

Chronic Myeloid Leukemia (CML) is a hematological malignancy characterized by the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22.[6][7] This event creates the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase.[6][8] The ABL1 proto-oncogene encodes a non-receptor tyrosine kinase that is involved in regulating cell growth, adhesion, and cytoskeletal remodeling.[9] Its activity is tightly controlled by an N-terminal myristoylated "cap" region, which folds back and binds to a myristoyl pocket on the kinase domain, locking the protein in an inactive conformation.[5][10][11]

In the BCR-ABL1 fusion protein, this N-terminal autoinhibitory domain is lost and replaced by a coiled-coil domain from BCR, which induces oligomerization and forces the ABL1 kinase into a perpetually active state.[10][12] This uncontrolled kinase activity drives the excessive proliferation of myeloid cells, which is the hallmark of CML.[7][8] While ATP-competitive TKIs have been highly successful, their efficacy can be compromised by mutations that alter the ATP-binding site, preventing drug binding and leading to therapeutic resistance.[4][13]

Mechanism of Action: The STAMP Principle

This compound introduces a novel therapeutic strategy by not competing with ATP. Instead, it functions as an allosteric inhibitor that mimics the action of the native myristoyl group.[4][14]

-

Binding Site: this compound specifically binds to the myristoyl pocket on the C-lobe of the ABL1 kinase domain.[1][6][10]

-

Conformational Change: This binding induces a conformational change that restores the autoinhibited state of the kinase, effectively "switching off" its catalytic activity.[4][14]

-

Overcoming Resistance: Because its binding site is topographically distinct from the ATP pocket, this compound remains effective against many mutations that confer resistance to traditional ATP-competitive TKIs, including the gatekeeper T315I mutation.[2][10][15]

This unique mechanism, known as STAMP (Specifically Targeting the ABL Myristoyl Pocket), provides a new therapeutic avenue for patients who have developed resistance or intolerance to prior TKI therapies.[14][16]

Pharmacological and Clinical Data

This compound has a predictable pharmacokinetic profile and has demonstrated superior efficacy in clinical trials compared to other TKIs in heavily pretreated patient populations and as a first-line treatment.[1][17]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been well-characterized in both healthy volunteers and CML patients.[1][18] It is generally administered in a fasted state, as food can reduce its absorption.[19][20]

| Parameter | Value | Reference(s) |

| Bioavailability (F) | ~73% | [1][18][20] |

| Clearance (CL/F) | 6.31 L/h | [1][18] |

| Volume of Distribution (Vd) | 111 L | [1][18] |

| Plasma Protein Binding | 97.3% | [1][18] |

| Terminal Half-life (t½) | 7 - 15 hours | [1][18] |

| Metabolism | CYP3A4 oxidation, UGT glucuronidation | [18][20] |

| Primary Excretion | Fecal | [18] |

| Food Effect | Exposure decreased by 30-60% with food | [19] |

Clinical Efficacy

Key phase 3 clinical trials have established the superior efficacy and favorable safety profile of this compound.

| Trial | Patient Population | Treatment Arms | Primary Endpoint (MMR Rate) | Reference(s) |

| ASCEMBL | CML-CP, ≥2 prior TKIs | This compound (40 mg BID) vs. Bosutinib (500 mg QD) | At 24 weeks: 25.5% vs. 13.2% | [2][21] |

| At 96 weeks: 37.6% vs. 15.8% | [22][23] | |||

| ASC4FIRST | Newly Diagnosed CML-CP | This compound (80 mg QD) vs. Investigator-Selected TKI | At 48 weeks: 67.7% vs. 49.0% | [17][24] |

| This compound vs. Imatinib (subgroup) | At 48 weeks: 69.3% vs. 40.2% | [24] |

In the ASCEMBL trial, this compound also led to fewer grade ≥3 adverse events (50.6% vs. 60.5%) and a significantly lower rate of discontinuation due to adverse events (5.8% vs. 21.1%) compared to bosutinib.[21] Similarly, the ASC4FIRST trial showed this compound had a favorable safety profile with fewer grade ≥3 adverse events compared to both imatinib and second-generation TKIs.[17][25]

Mechanisms of Resistance and Mitigation

Despite its novel mechanism, resistance to this compound can emerge. Understanding these mechanisms is critical for optimizing treatment strategies.

-

Myristoyl Pocket Mutations: Point mutations within or near the myristoyl pocket can reduce this compound's binding affinity and inhibitory activity.[10] Commonly reported mutations include A337V, P465S, V468F, and F359V.[26][27]

-

Efflux Pump Upregulation: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (breast cancer resistance protein), can actively pump this compound out of the cell, reducing intracellular drug concentrations to sub-therapeutic levels.[1][28][29]

A key strategy to overcome or prevent resistance is the use of combination therapy. Combining this compound with an ATP-competitive TKI (e.g., nilotinib, ponatinib) can suppress the emergence of resistant clones, as there are no known overlapping resistance mechanisms between the two drug classes.[4][13][30] This dual-inhibition approach effectively targets the kinase through two distinct sites.[13]

Key Experimental Methodologies

Assessing the activity of ABL1 inhibitors requires robust in vitro and cell-based assays. The following are generalized protocols for key experiments.

In Vitro Kinase Activity Assay

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of recombinant ABL1 kinase. The ADP-Glo™ Kinase Assay is a common method that measures ADP production as an indicator of kinase activity.[31]

Protocol:

-

Reaction Setup: In a 96-well plate, prepare a kinase reaction mixture containing recombinant ABL1 kinase enzyme, a suitable substrate (e.g., Abltide peptide), and reaction buffer.

-

Compound Addition: Add serial dilutions of this compound or a control inhibitor to the wells. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

-

Initiate Reaction: Add ATP to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.

-

Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to kinase activity.

-

Analysis: Normalize the data to controls and plot the percent inhibition versus compound concentration to determine the IC50 value.

Cell-Based Proliferation Assay

This assay measures the effect of this compound on the viability and proliferation of CML cell lines (e.g., K562, Ba/F3 BCR-ABL1) that are dependent on BCR-ABL1 kinase activity for survival.

Protocol:

-

Cell Plating: Seed CML cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in appropriate culture medium.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.

-

Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Add Viability Reagent: Add a metabolic indicator reagent such as MTS (e.g., CellTiter 96® AQueous One Solution) or MTT to each well.

-

Incubation with Reagent: Incubate for 1-4 hours. Viable, metabolically active cells will convert the tetrazolium salt into a colored formazan product.

-

Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against drug concentration to determine the GI50 or IC50 value.

Immunoblotting for Target Engagement

Western blotting can be used to confirm that this compound inhibits BCR-ABL1 kinase activity within the cell by assessing the phosphorylation status of BCR-ABL1 itself (autophosphorylation) and its key downstream substrates, such as STAT5 or CRKL.

Protocol:

-

Cell Treatment: Treat CML cells with varying concentrations of this compound for a short duration (e.g., 2-4 hours).

-

Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ABL1, anti-phospho-STAT5).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Re-probe the membrane with antibodies for the total (phosphorylated and unphosphorylated) forms of the proteins as loading controls. A decrease in the phosphorylated signal with increasing this compound concentration indicates target engagement and inhibition.

Conclusion and Future Directions

This compound is a landmark achievement in targeted cancer therapy, offering a highly specific and potent treatment for CML by exploiting a novel allosteric regulatory site on the ABL1 kinase.[10][32] Its distinct mechanism provides a critical therapeutic option for patients with resistance or intolerance to traditional ATP-competitive TKIs.[2][33] Clinical data from the ASCEMBL and ASC4FIRST trials have demonstrated its superior efficacy and favorable safety profile, positioning it as a transformative agent in the CML treatment landscape.[17][21]

Future research will continue to explore the full potential of this compound. Ongoing clinical trials are evaluating its role in earlier lines of therapy, its efficacy in combination with other TKIs to prevent or overcome resistance, and its potential to enable higher rates of treatment-free remission.[34] The success of this compound validates allosteric inhibition as a powerful drug design strategy and paves the way for the development of similar inhibitors for other kinase targets.

References

- 1. Clinical Pharmacology of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. novartis.com [novartis.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What are ABL1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. This compound: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of Activation of Abl Family Kinases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 15. research.sahmri.org.au [research.sahmri.org.au]

- 16. hematologyandoncology.net [hematologyandoncology.net]

- 17. 2minutemedicine.com [2minutemedicine.com]

- 18. Pharmacokinetics | Clinical Pharmacology of this compound: A Review | springermedicine.com [springermedicine.com]

- 19. The effects of imatinib and food on the pharmacokinetics of this compound - OAK Open Access Archive [oak.novartis.com]

- 20. researchgate.net [researchgate.net]

- 21. A phase 3, open-label, randomized study of this compound, a STAMP inhibitor, vs bosutinib in CML after 2 or more prior TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. This compound for Chronic Myeloid Leukemia · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 24. STAMP Inhibitor Tops Imatinib, Second-Gen TKIs for Newly Diagnosed CML | MedPage Today [medpagetoday.com]

- 25. sohoinsider.com [sohoinsider.com]

- 26. ashpublications.org [ashpublications.org]

- 27. mdpi.com [mdpi.com]

- 28. Mechanisms of Resistance to the BCR-ABL1 Allosteric Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Mechanisms of resistance to the allosteric BCR::ABL1 inhibitor this compound [jstage.jst.go.jp]

- 30. aacrjournals.org [aacrjournals.org]

- 31. ABL1 Kinase Enzyme System Application Note [worldwide.promega.com]

- 32. This compound in chronic myeloid leukemia: a STAMP for expedited delivery? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. ashpublications.org [ashpublications.org]

- 34. Facebook [cancer.gov]

An In-depth Technical Guide to the Allosteric Inhibition of BCR-ABL1 by Asciminib: Targeting the ABL Myristoyl Pocket

For Researchers, Scientists, and Drug Development Professionals

Introduction

The treatment of Chronic Myeloid Leukemia (CML) was revolutionized by the development of tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the BCR-ABL1 oncoprotein. However, the emergence of resistance, often driven by mutations in the kinase domain, and issues of intolerance have necessitated the development of novel therapeutic strategies. Asciminib (ABL001) represents a paradigm shift in CML therapy as a first-in-class allosteric inhibitor that Specifically Targets the ABL Myristoyl Pocket (STAMP).[1][2] This mechanism is distinct from all previously approved ATP-competitive TKIs.[3] By binding to the myristoyl pocket on the C-lobe of the ABL1 kinase domain, this compound mimics the function of the natural N-terminal myristoyl group, which is lost in the BCR-ABL1 fusion protein.[4][5] This restores the autoinhibited, inactive conformation of the kinase, leading to potent and selective inhibition of its activity.[6][7] This technical guide provides a comprehensive overview of the binding of this compound to the ABL myristoyl pocket, detailing the underlying signaling pathways, key experimental data, and the methodologies used to characterize this novel interaction.

BCR-ABL1 Signaling Pathway and the Role of Myristoylation

In normal c-ABL, the N-terminal myristoyl group binds to a hydrophobic pocket within the kinase's C-lobe, inducing and stabilizing an inactive conformation.[2][8] This autoinhibitory mechanism is crucial for regulating c-ABL's kinase activity. The formation of the BCR-ABL1 fusion protein in CML results in the loss of this N-terminal myristoylated cap, leading to a constitutively active kinase.[5][8] This aberrant activity drives the phosphorylation of a multitude of downstream substrates, activating signaling pathways that promote uncontrolled cell proliferation and survival, including the JAK/STAT, RAS/RAF/MEK/ERK, and PI3K/AKT pathways.[9][10][11][12][13]

This compound's innovative mechanism of action restores this lost autoinhibition. By occupying the myristoyl pocket, it allosterically induces a conformational change that locks the kinase in an inactive state, effectively shutting down the downstream signaling cascades that drive CML.[4][6]

Quantitative Data on this compound's Binding and Activity

The interaction of this compound with the ABL myristoyl pocket has been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity and Thermodynamic Parameters of this compound for ABL1

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 0.5 nM | Isothermal Titration Calorimetry (ITC) | [7] |

| 0.8 nM | Biophysical Studies | ||

| Enthalpy Change (ΔH) | -72.8 kJ/mol | Isothermal Titration Calorimetry (ITC) | [7] |

| Entropy Change (ΔS) | -65.3 J/mol·K | Isothermal Titration Calorimetry (ITC) | [7] |

| Gibbs Free Energy Change (ΔG) | -53.2 kJ/mol | Isothermal Titration Calorimetry (ITC) | [7] |

These thermodynamic parameters indicate a strong, enthalpy-driven binding interaction between this compound and the ABL1 myristoyl pocket.

Table 2: In Vitro Inhibitory Activity of this compound

| Assay Type | Cell Line/Enzyme | IC50 | Reference |

| Radiometric Filter Binding Assay | ABL64-515 | 2.6 ± 0.8 nM | |

| Fluorescence Resonance Energy Transfer (FRET) Assay | ABL64-515 | 0.5 ± 0.1 nM | |

| Cell Proliferation Assay | Ba/F3 BCR-ABL1 | 3.8 nM | [14] |

| Cell Proliferation Assay | KCL-22 | 2.2 nM | [15] |

| Cell Proliferation Assay (Imatinib-Resistant) | K562-IR1 | 15 nM (this compound) vs. 569 nM (Imatinib) | [16] |

| Cell Proliferation Assay (Imatinib-Resistant) | K562-IR2 | 25 nM (this compound) vs. 1386 nM (Imatinib) | [16] |

| Cell Proliferation Assay (Imatinib-Resistant) | K562-IR3 | 15 nM (this compound) vs. 472 nM (Imatinib) | [16] |

IC50 values demonstrate potent inhibition of both the isolated enzyme and BCR-ABL1-driven cell proliferation, including in imatinib-resistant contexts.

Table 3: Clinical Efficacy of this compound in CML Patients (Phase 3 ASCEMBL Trial)

| Endpoint (vs. Bosutinib) | This compound | Bosutinib | Time Point | Reference |

| Major Molecular Response (MMR) Rate | 25.5% | 13.2% | 24 Weeks | [17][18] |

| 29.3% | 13.2% | 48 Weeks | [19] | |

| 37.6% | 15.8% | 96 Weeks | [18] | |

| 33.8% | 10.5% | 156 Weeks | [18] | |

| Treatment Discontinuation due to Adverse Events | 5.8% | 21.1% | Median 14.9 months | [19] |

| 7% | 27.6% | End of Study | [18] |

Clinical trial data underscores the superior efficacy and favorable tolerability of this compound in heavily pretreated CML patients.

Experimental Protocols

A variety of sophisticated experimental techniques have been employed to elucidate the binding mechanism and functional consequences of this compound's interaction with the ABL myristoyl pocket.

X-Ray Crystallography

X-ray crystallography has been pivotal in visualizing the precise binding mode of this compound within the myristoyl pocket of the ABL1 kinase domain.

-

Protein Expression and Purification: The human ABL1 kinase domain is typically expressed in an insect or bacterial expression system. The protein is then purified to homogeneity using a combination of affinity, ion-exchange, and size-exclusion chromatography.

-

Crystallization: The purified ABL1 kinase domain, often in complex with an ATP-competitive inhibitor to stabilize the protein, is co-crystallized with this compound. This is achieved by screening a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, and temperature) using vapor diffusion methods (sitting or hanging drop).

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the protein crystals at a synchrotron source. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined. The crystal structure of this compound in a ternary complex with nilotinib and the ABL1 kinase domain has been solved (PDB ID: 5MO4), revealing that this compound binds to a deep pocket on the C-lobe of the kinase domain.[6]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the thermodynamic characterization of binding interactions in solution.

-

Methodology: A solution of this compound is titrated into a solution containing the purified ABL1 kinase domain in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured directly.

-

Data Analysis: The resulting data are fitted to a binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. The strong Kd of 0.5 nM and the favorable enthalpy change confirm a high-affinity, specific interaction.[7]

Fluorescence Resonance Energy Transfer (FRET) Assays

FRET-based assays provide a sensitive and continuous method for measuring kinase activity.

-

Principle: These assays typically use a peptide substrate labeled with a FRET donor and acceptor pair. Upon phosphorylation of the substrate by ABL1 kinase, a conformational change occurs that alters the distance between the donor and acceptor, leading to a change in the FRET signal.

-

Application: FRET assays have been used to determine the IC50 of this compound against the ABL1 kinase, demonstrating potent inhibition with a value of 0.5 ± 0.1 nM.

Radiometric Kinase Assays

Radiometric assays are considered a gold standard for measuring kinase activity due to their direct measurement of substrate phosphorylation.

-

Methodology: The ABL1 kinase is incubated with a substrate (e.g., a peptide) and radiolabeled ATP ([γ-32P]ATP or [γ-33P]ATP). The phosphorylated substrate is then separated from the unincorporated radiolabeled ATP, typically by binding to a filter membrane.

-

Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter, providing a direct measure of kinase activity. These assays were used to determine an IC50 of 2.6 ± 0.8 nM for this compound.

Cellular Assays

-

Cell Proliferation Assays: The anti-proliferative activity of this compound is assessed in CML cell lines that are dependent on BCR-ABL1 for their growth and survival (e.g., K562, KCL-22, and Ba/F3 cells engineered to express BCR-ABL1). Cells are treated with a range of this compound concentrations, and cell viability is measured after a defined period (e.g., 72 hours) using assays such as MTS or WST-8, which measure metabolic activity. These assays have demonstrated this compound's potent inhibition of proliferation in both TKI-sensitive and -resistant cell lines.[14][15][16]

-

Western Blotting for Downstream Signaling: To confirm the on-target effect of this compound, western blotting is used to measure the phosphorylation status of key downstream signaling proteins in the BCR-ABL1 pathway, such as STAT5 and CrkL. CML cells are treated with this compound, and cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target proteins. A reduction in the phosphorylation of these substrates confirms the inhibition of BCR-ABL1 kinase activity within the cellular context.[14]

Mechanisms of Resistance

Despite its novel mechanism of action, resistance to this compound can emerge. The primary mechanisms identified to date are:

-

Mutations in the Myristoyl Pocket: Amino acid substitutions within or near the myristoyl-binding pocket can interfere with this compound binding, reducing its inhibitory activity.[20]

-

Upregulation of Efflux Pumps: Overexpression of drug efflux pumps, such as ABCG2, can reduce the intracellular concentration of this compound, thereby diminishing its efficacy.[16]

Conclusion and Future Directions

This compound's unique allosteric mechanism of targeting the ABL myristoyl pocket represents a significant advancement in the treatment of CML. Its ability to potently inhibit BCR-ABL1, including many ATP-site mutants, coupled with a favorable safety profile, has established it as a valuable therapeutic option for patients with resistance or intolerance to prior TKIs. The in-depth characterization of its binding and activity, through a combination of structural, biophysical, biochemical, and cellular studies, has provided a solid foundation for its clinical development and use.

Future research will likely focus on strategies to overcome this compound resistance, including the development of next-generation STAMP inhibitors and combination therapies with ATP-competitive TKIs to prevent the emergence of resistant clones.[6] The principles of allosteric inhibition demonstrated by this compound may also be applicable to the development of novel inhibitors for other kinases and protein targets.

References

- 1. This compound Shows Superior Efficacy vs Standard-of-Care Frontline TKIs in CML - The ASCO Post [ascopost.com]

- 2. Myristoyl’s dual role in allosterically regulating and localizing Abl kinase | eLife [elifesciences.org]

- 3. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure and Dynamics of the ABL1 Tyrosine Kinase and Its Important Role in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Combining the Allosteric Inhibitor this compound with Ponatinib Suppresses Emergence of and Restores Efficacy Against Highly Resistant BCR-ABL1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of Resistance to the BCR-ABL1 Allosteric Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound, a novel allosteric inhibitor of BCR‐ABL1, shows synergistic effects when used in combination with imatinib with or without drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. onclive.com [onclive.com]

- 18. ashpublications.org [ashpublications.org]

- 19. targetedonc.com [targetedonc.com]

- 20. reactionbiology.com [reactionbiology.com]

Preclinical Profile of Asciminib: A Deep Dive into Specificity and Potency

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on asciminib, a first-in-class allosteric inhibitor Specifically Targeting the ABL Myristoyl Pocket (STAMP). By binding to the myristoyl pocket of the ABL1 kinase domain, this compound induces an inactive conformation, offering a differentiated mechanism of action from traditional ATP-competitive tyrosine kinase inhibitors (TKIs).[1][2][3] This unique mechanism underpins its high specificity and potent efficacy against the BCR-ABL1 oncoprotein, the driver of Chronic Myeloid Leukemia (CML).[4][5]

Data Presentation: Quantitative Analysis

The preclinical potency and specificity of this compound have been rigorously quantified through a variety of biochemical and cellular assays. The following tables summarize the key findings.

Table 1: Potency of this compound Against ABL1 and BCR-ABL1

| Assay Type | Target/Cell Line | Metric | Value | Reference(s) |

| Biochemical Assays | ||||

| Isothermal Titration Calorimetry (ITC) / NMR | ABL1 Myristoyl Pocket | Kd | 0.5-0.8 nM | [6][7] |

| Radiometric Filter Binding | ABL1 Kinase Domain (ABL164-515) | IC50 | 2.6 nM | [3] |

| Cellular Assays | ||||

| Antiproliferative Assay | Ba/F3 (BCR-ABL1 transformed) | GI50 | 0.25 nM | [6][8] |

| Antiproliferative Assay | Various BCR-ABL1+ Cell Lines | IC50 | 1-20 nM | [6][7] |

| Target Engagement (NanoBRET) | HEK293 cells | IC50 | 2 nM | [7] |

| Antiproliferative Assay | Cells with T315I-mutated BCR-ABL1 | IC50 | Requires 5-10x higher concentration than wild-type | [3] |

-

IC50 (Half maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.

-

GI50 (Half maximal growth inhibition): The concentration of a drug that causes 50% inhibition of cellular growth.

-

Kd (Dissociation constant): A measure of the binding affinity between a ligand (this compound) and a protein (ABL1). A lower Kd indicates a higher binding affinity.

Table 2: Specificity and Off-Target Profile of this compound

| Assay Type | Panel/Target Group | Result | Reference(s) |

| Biochemical Kinase Assay | Panel of 335 wild-type kinases | No inhibition of catalytic activity | [3] |

| Biochemical Kinase Assay | Panel of over 60 kinases, including SRC | Lacked activity | [6][7] |

| Cellular Viability Assay | Cancer Cell Line Encyclopedia (495 lines) | Only substantially inhibited proliferation of BCR-ABL1 dependent lines | [3] |

| Broad Target Panel | G-protein-coupled receptors, ion channels, nuclear receptors, transporters | Inactive | [6] |

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound action on the BCR-ABL1 signaling pathway.

Experimental Workflow: Cellular IC50 Determination

Caption: Workflow for determining this compound's IC50 in a cell proliferation assay.

Logical Relationship: this compound's Specificity

Caption: Logical diagram illustrating the high on-target specificity of this compound.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical data. The following protocols are summaries of the key experiments used to characterize this compound.

Biochemical Kinase Inhibition Assay (Radiometric Filter Binding)

-

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the ABL1 kinase domain.

-

Protocol:

-

A recombinant ABL1 kinase domain construct (e.g., ABL164-515) is used as the enzyme source.

-

A specific peptide substrate for ABL1 is prepared in an assay buffer.

-

This compound is serially diluted to create a range of concentrations for testing.

-

The kinase, substrate, and this compound are combined in microplate wells.

-

The kinase reaction is initiated by the addition of [γ-33P]ATP. The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the mixture is transferred to a phosphocellulose filter membrane, which captures the phosphorylated peptide substrate.

-

The membrane is washed to remove unincorporated [γ-33P]ATP.

-

The radioactivity retained on the filter, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.

-

The percentage of inhibition is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

-

-

Critical Note: Surfactants are avoided in these assays as their structural similarity to myristate could lead to artifactual blocking of the myristate binding site.[8]

Cellular Antiproliferative Assay (Ba/F3 Model)

-

Objective: To measure the potency of this compound in inhibiting the proliferation of cells whose survival is dependent on BCR-ABL1 activity.

-

Protocol:

-

Murine pro-B Ba/F3 cells, which are dependent on IL-3 for survival, are engineered to express the human BCR-ABL1 oncoprotein. This modification renders them IL-3 independent.

-

Cells are seeded at a low density into 96- or 384-well microplates.

-

This compound is added in a dose-response manner, typically using a 10-point, 3-fold serial dilution.

-

The plates are incubated for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Cell viability is assessed using a luminescent ATP detection reagent, such as ATPLite or Britelite.[8][9] The reagent lyses the cells and provides the necessary components for a luciferase reaction, which generates a light signal proportional to the intracellular ATP concentration.

-

Luminescence is read on a plate reader.

-

The GI50 or IC50 value is calculated by normalizing the data to untreated controls and plotting the percentage of growth inhibition against the logarithm of the drug concentration.

-

In-Cell Target Phosphorylation Assay

-

Objective: To confirm that this compound inhibits BCR-ABL1 kinase activity within a cellular context by measuring the phosphorylation of downstream substrates.

-

Protocol:

-

A human CML cell line, such as KCL-22, is cultured.[6]

-

Cells are treated with various concentrations of this compound for a short duration (e.g., 1-2 hours) to assess direct target inhibition.

-

Following treatment, cells are harvested and lysed to extract proteins.

-

Protein concentrations are quantified to ensure equal loading for analysis.

-

The phosphorylation status of key signaling proteins, such as pSTAT5 (Tyr694) and autophosphorylated pBCR-ABL1 (Tyr245), is measured using methods like Western Blotting or specific immunoassays (e.g., ELISA).[6]

-

The signal intensity for the phosphorylated protein is normalized to the total amount of that protein or a housekeeping protein (e.g., β-actin).

-

The concentration of this compound required to inhibit 50% of the phosphorylation signal is determined.

-

In Vivo Xenograft Efficacy Study

-

Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.

-

Protocol:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with a human CML cell line (e.g., KCL-22) or patient-derived CML cells.[9]

-

Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm3).

-

Mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally, typically once or twice daily, at various dose levels (e.g., 7.5 mg/kg, 30 mg/kg).[9]

-

Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

At the end of the study, or at specified time points, tumors may be excised for pharmacodynamic analysis to measure the inhibition of target phosphorylation (e.g., pSTAT5).[6]

-

Efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group. Metrics such as tumor growth inhibition (TGI) or tumor regression are calculated.

-

References

- 1. bloodresearch.or.kr [bloodresearch.or.kr]

- 2. mdpi.com [mdpi.com]

- 3. Clinical Pharmacology of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The specificity of this compound, a potential treatment for chronic myeloid leukemia, as a myristate-pocket binding ABL inhibitor and analysis of its interactions with mutant forms of BCR-ABL1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Asciminib's Effect on BCR-ABL1 Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22.[1] This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that is the primary driver of CML pathogenesis.[1][2][3] While ATP-competitive tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as resistance and intolerance persist.[1][2][4] Asciminib (ABL001) represents a paradigm shift in CML therapy. It is a first-in-class allosteric inhibitor that Specifically Targets the ABL Myristoyl Pocket (STAMP), offering a distinct mechanism of action to overcome the limitations of existing TKIs.[5][6][7] This guide provides an in-depth technical overview of this compound's mechanism, its impact on BCR-ABL1 signaling, and the experimental methodologies used to characterize its effects.

The Allosteric Mechanism of this compound

Unlike conventional TKIs that compete with ATP at the kinase domain's active site, this compound employs a novel allosteric mechanism.[1][3]

-

Normal ABL1 Regulation: In its physiological state, the kinase activity of the ABL1 protein is auto-inhibited. This is achieved when the myristoylated N-terminus of the protein binds to a specific myristoyl pocket on the kinase domain, inducing and stabilizing an inactive, "closed" conformation.[2][5]

-

BCR-ABL1 Dysregulation: The fusion of BCR to ABL1 results in the loss of this N-terminal myristoylated cap, preventing the auto-inhibitory mechanism.[8] The kinase domain is consequently locked in a constitutively active, "open" conformation, leading to uncontrolled cell proliferation and the CML phenotype.[2][3]

-

This compound's Action: this compound is designed to mimic the natural myristoyl group. It binds with high affinity and specificity to the myristoyl pocket of the ABL1 kinase domain.[1][5][9] This binding re-establishes the natural auto-inhibition, locking the BCR-ABL1 protein into an inactive conformation and effectively shutting down its kinase activity.[2][5][9]

This distinct mechanism allows this compound to be effective against BCR-ABL1 variants with mutations in the ATP-binding site that confer resistance to traditional TKIs, including the gatekeeper T315I mutation.[1][10]

References

- 1. Development of this compound, a novel allosteric inhibitor of BCR-ABL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: the first-in-class allosteric inhibitor of BCR::ABL1 kinase [bloodresearch.or.kr]

- 3. The Use of this compound to Inactivate BCR-ABL1 Through A Myristoyl Site Locking the BCR-ABL1 Protein into An Inactive Conformation in Patients with Resistant Chronic Myeloid Leukemia – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 4. This compound, a novel allosteric inhibitor of BCR-ABL1, shows synergistic effects when used in combination with imatinib with or without drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneonline.com [geneonline.com]

- 7. This compound for Chronic Myeloid Leukemia · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 8. This compound in Chronic Myeloid Leukemia after ABL Kinase Inhibitor Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. research.sahmri.org.au [research.sahmri.org.au]

The Allosteric Approach to BCR-ABL1 Inhibition: A Deep Dive into the Early Pharmacodynamics of Asciminib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core pharmacodynamics of asciminib, a first-in-class allosteric inhibitor of the BCR-ABL1 kinase. This compound represents a significant advancement in the treatment of Chronic Myeloid Leukemia (CML), particularly in cases of resistance or intolerance to traditional ATP-competitive tyrosine kinase inhibitors (TKIs). By specifically targeting the myristoyl pocket of the ABL1 kinase domain, this compound offers a novel mechanism of action with a distinct resistance profile. This document summarizes key quantitative data from early research, details relevant experimental protocols, and visualizes critical pathways and workflows to facilitate a comprehensive understanding of this compound's pharmacodynamic properties.

Mechanism of Action: Restoring Autoinhibition

Under normal physiological conditions, the activity of the ABL1 kinase is negatively regulated through an autoinhibitory mechanism. The myristoylated N-terminus of the ABL1 protein binds to a specific hydrophobic pocket on the kinase domain, known as the myristoyl pocket, inducing a conformational change that locks the kinase in an inactive state.[1][2] In CML, the formation of the BCR-ABL1 fusion oncoprotein results in the loss of this N-terminal regulatory cap, leading to constitutive activation of the ABL1 kinase domain.[1][2] This unchecked kinase activity drives the uncontrolled proliferation of myeloid cells characteristic of the disease.[3]

This compound is designed to mimic the function of the natural myristoyl group.[4][5] It binds with high affinity and specificity to the myristoyl pocket of the ABL1 kinase domain, acting as a "Specifically Targeting the ABL Myristoyl Pocket" (STAMP) inhibitor.[1][6][7][8] This binding event allosterically induces a conformational change that restores the natural autoinhibited state of the kinase, effectively shutting down its aberrant signaling.[1][2][5] This allosteric mechanism is distinct from that of ATP-competitive TKIs, which bind to the active site of the kinase.[1]

Quantitative Pharmacodynamic Profile

The following tables summarize key quantitative data from early in vitro and in vivo studies of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Target/Cell Line | Value | Reference(s) |

| Binding Affinity (Kd) | ABL1 Myristoyl Pocket | 0.5 - 0.8 nM | [4][9] |

| Biochemical IC50 | ABL1 Kinase (Caliper Assay) | 0.55 µM (for compound 6, a precursor) | [1] |

| Anti-proliferative IC50 | Ba/F3 BCR-ABL1 | 0.25 nM | [9] |

| Anti-proliferative IC50 | BCR-ABL1 positive cell lines | 1 - 20 nM | [9] |

| Anti-proliferative IC50 | K562 (Imatinib-sensitive) | This compound: 15 nM | [2][10] |

| Anti-proliferative IC50 | K562-IR1 (Imatinib-resistant) | This compound: 15 nM | [2][10] |

| Anti-proliferative IC50 | K562-IR2 (Imatinib-resistant) | This compound: 25 nM | [2][10] |

| Anti-proliferative IC50 | K562-IR3 (Imatinib-resistant) | This compound: 15 nM | [2][10] |

Table 2: In Vivo Efficacy of this compound in Preclinical Models

| Animal Model | Cell Line Xenograft | This compound Dose | Outcome | Reference(s) |

| Mouse | KCL-22 (T315I) | 30 mg/kg twice daily | Demonstrated tumor regression | [6] |

| Mouse | KCL-22 | 7.5, 15, and 30 mg/kg (single doses) | Inhibition of pSTAT5 (Tyr694), with effects lasting 10, 12, and 16-20 hours, respectively | [9] |

Experimental Protocols

Detailed methodologies for key experiments cited in early this compound research are provided below.

Radiometric Filter Binding Assay for Kinase Inhibition

This assay is a standard method for directly measuring the activity of a kinase by quantifying the phosphorylation of its substrate.

Objective: To determine the inhibitory potency (IC50) of this compound on BCR-ABL1 kinase activity.

Materials:

-

Recombinant BCR-ABL1 kinase

-

Peptide or protein substrate

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

-

This compound serially diluted in DMSO

-

96-well or 384-well assay plates

-

Filter plates (e.g., phosphocellulose or glass fiber)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, substrate, and recombinant BCR-ABL1 kinase.

-

Add serially diluted this compound or DMSO (vehicle control) to the assay plate wells.

-

Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate. The phosphorylated substrate will bind to the filter, while the unbound radiolabeled ATP is washed away.

-

Wash the filters multiple times with a wash buffer to remove non-specifically bound radioactivity.

-

Dry the filter plate and add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a microplate scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (MTS/WST-8)

These colorimetric assays measure the metabolic activity of viable cells to determine the anti-proliferative effects of a compound.

Objective: To determine the IC50 of this compound in CML cell lines.

Materials:

-

CML cell lines (e.g., K562, Ba/F3 BCR-ABL1)

-

Complete cell culture medium

-

This compound serially diluted in DMSO

-

96-well cell culture plates

-

MTS or WST-8 reagent

-

Microplate reader

Procedure:

-

Seed the CML cells into 96-well plates at a predetermined density (e.g., 1 x 10⁵ cells/well) and allow them to adhere or stabilize overnight.[2][10]

-

Treat the cells with serially diluted concentrations of this compound or DMSO (vehicle control).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.[2][10]

-

Add the MTS or WST-8 reagent to each well according to the manufacturer's instructions.

-

Incubate the plates for an additional 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

-

Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[2][10]

Mechanisms of Resistance to this compound

Despite its novel mechanism of action, resistance to this compound can emerge through several mechanisms.

-

Mutations in the Myristoyl Pocket: Point mutations in the ABL1 kinase domain that alter the structure of the myristoyl binding pocket can prevent or reduce the binding affinity of this compound, thereby conferring resistance.[11]

-

Upregulation of Efflux Pumps: Increased expression of drug efflux pumps, such as ABCG2 (Breast Cancer Resistance Protein), can actively transport this compound out of the cancer cells, leading to reduced intracellular drug concentrations and diminished efficacy.

The distinct resistance profile of this compound compared to ATP-competitive TKIs provides a strong rationale for combination therapies. Since there are no overlapping resistance mechanisms between the two classes of inhibitors, their combined use can potentially overcome or prevent the emergence of resistance.[5]

Conclusion

Early research into the pharmacodynamics of this compound has established it as a potent and selective allosteric inhibitor of BCR-ABL1 with a novel mechanism of action. Its ability to restore the natural autoinhibitory state of the kinase provides a powerful therapeutic strategy, particularly for patients who have developed resistance to traditional ATP-competitive TKIs. The quantitative data from in vitro and in vivo studies underscore its high potency and efficacy. Understanding the detailed experimental protocols used to characterize this compound is crucial for ongoing research and the development of next-generation inhibitors. Furthermore, the elucidation of resistance mechanisms highlights the potential for rational combination therapies to improve clinical outcomes for patients with CML. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of targeted cancer therapy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound, a novel allosteric inhibitor of BCR‐ABL1, shows synergistic effects when used in combination with imatinib with or without drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. This compound | BCR-ABL1 inhibitor, allosteric | CML (chronic myeloid leukemia) | CAS 1492952-76-7 (free base) | Buy this compound from Supplier InvivoChem [invivochem.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. m.youtube.com [m.youtube.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Impact of BCR::ABL1 single nucleotide variants on this compound efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Asciminib in Laboratory Settings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asciminib (ABL001) is a potent and selective allosteric inhibitor of the BCR-ABL1 tyrosine kinase.[1][2][3] It represents a novel class of inhibitors that bind to the myristoyl pocket of the ABL1 kinase domain, inducing an inactive conformation.[1][4][5] This mechanism of action is distinct from traditional ATP-competitive tyrosine kinase inhibitors (TKIs), allowing this compound to be effective against certain TKI-resistant mutations, including the T315I mutation.[1] These application notes provide detailed protocols for the solubilization and preparation of this compound in Dimethyl Sulfoxide (DMSO) for use in various laboratory assays.

Data Presentation

This compound Properties and Solubility

| Parameter | Value | Source |

| Molecular Formula | C₂₀H₁₈ClF₂N₅O₃ | Cayman Chemical |

| Molecular Weight | 449.8 g/mol | Cayman Chemical |

| Solubility in DMSO | Approximately 89-90 mg/mL (197.84 - 200.07 mM) | Selleck Chemicals, Cayman Chemical |

| Appearance | Crystalline solid | Cayman Chemical |

| Storage (Solid) | -20°C for ≥ 4 years | Cayman Chemical |

Recommended Storage of this compound Solutions

| Solvent | Storage Temperature | Storage Duration | Source |

| DMSO | -80°C | Up to 6 months | MedChemExpress |

| DMSO | -20°C | Up to 1 month | MedChemExpress |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated balance

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Pre-handling: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated balance in a chemical fume hood. For 1 mL of a 10 mM stock solution, you will need 4.498 mg of this compound.

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. It is crucial to use fresh, high-quality DMSO as absorbed moisture can reduce the solubility of the compound.[6]

-

Cap the vial tightly and vortex thoroughly for 2-5 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, brief sonication in a water bath may be applied. Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can affect the stability of the compound.[7][8]

-

For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[7]

-

Protocol 2: Cell-Based Proliferation Assay using this compound in a CML Cell Line (e.g., K562)

This protocol outlines a typical cell proliferation assay to determine the inhibitory effect of this compound on Chronic Myeloid Leukemia (CML) cells.

Materials:

-

K562 cells (or other suitable CML cell line)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound-DMSO stock solution (e.g., 10 mM)

-

Sterile 96-well cell culture plates

-

Cell counting reagent (e.g., CellTiter-Glo®, WST-1, or similar)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Culture K562 cells in RPMI-1640 medium under standard conditions (37°C, 5% CO₂).

-

On the day of the experiment, harvest the cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

-

-

Compound Dilution (Serial Dilution):

-

Prepare a series of intermediate dilutions of the this compound stock solution in DMSO.

-

Subsequently, prepare the final working concentrations by diluting the intermediate DMSO solutions into the cell culture medium. It is critical to ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed a level toxic to the cells (typically ≤ 0.5%).[7] A vehicle control (medium with the same final concentration of DMSO) must be included.

-

-

Cell Treatment:

-

Add the desired volume of the diluted this compound solutions to the appropriate wells of the 96-well plate containing the cells. Each concentration should be tested in triplicate.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Cell Viability Measurement:

-

After the incubation period, add the cell counting reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours).

-

Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Subtract the background reading (wells with medium only).

-

Normalize the data to the vehicle control wells (100% viability).

-

Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.

-

Visualizations

Caption: ABL1 signaling pathway and this compound's mechanism of action.

Caption: Experimental workflow for preparing and using this compound.

Caption: Troubleshooting guide for this compound solubility issues.

References

- 1. This compound: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Asciminib in CML Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asciminib (Scemblix) is a first-in-class oral STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor that represents a significant advancement in the treatment of Chronic Myeloid Leukemia (CML).[1][2][3] Unlike traditional ATP-competitive tyrosine kinase inhibitors (TKIs), this compound binds to the myristoyl pocket of the BCR-ABL1 kinase, inducing a conformational change that locks the kinase in an inactive state.[1][4][5] This allosteric mechanism of action allows this compound to be effective against CML cells harboring mutations that confer resistance to other TKIs, including the challenging T315I gatekeeper mutation.[4][5] These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy in CML cell culture models.

Mechanism of Action

Under normal physiological conditions, the activity of the ABL1 kinase is auto-regulated by the binding of its myristoylated N-terminus to the myristoyl pocket within the kinase domain, which stabilizes an inactive conformation.[4] In CML, the formation of the BCR-ABL1 fusion oncoprotein leads to the loss of this regulatory cap, resulting in constitutive kinase activation and uncontrolled proliferation of myeloid cells.[4][6] this compound restores this natural inhibitory mechanism by binding to the myristoyl pocket, effectively shutting down the aberrant signaling pathways that drive CML.[4][5]

Signaling Pathway

The BCR-ABL1 oncoprotein activates a complex network of downstream signaling pathways crucial for leukemogenesis, including the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways.[7][8] These pathways collectively promote cell proliferation, growth-factor independence, and resistance to apoptosis.[7][9] this compound's inhibition of BCR-ABL1 kinase activity effectively dampens these downstream signals.

Experimental Protocols

The following protocols provide a framework for assessing the anti-leukemic activity of this compound in CML cell lines. It is recommended to include both sensitive and resistant cell lines to fully characterize the drug's efficacy.

Cell Lines and Culture Conditions

Commonly used CML cell lines for in vitro studies include K562 (blast crisis, TKI-sensitive), and Ba/F3 cells engineered to express wild-type or mutated BCR-ABL1 (e.g., T315I).[10]

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

Preparation of this compound Stock Solution

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Stock Concentration: Prepare a 10 mM stock solution.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solutions: Prepare fresh serial dilutions in culture medium prior to each experiment. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay determines the concentration of this compound that inhibits cell proliferation by 50% (IC50).

Protocol:

-

Cell Seeding: Seed CML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Drug Addition: Add 100 µL of 2x concentrated this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.[11]

-

Viability Assessment:

-

For MTT assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read absorbance at 570 nm.

-

For CellTiter-Glo® Luminescent Cell Viability Assay: Follow the manufacturer's instructions. Typically, this involves adding the reagent to the wells, incubating for a short period, and measuring luminescence.[11]

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Protocol:

-

Follow steps 1-3 of the Cell Viability Assay protocol.

-

Caspase Activity Measurement: Use a commercially available kit such as the Caspase-Glo® 3/7 Assay.[11] Follow the manufacturer's protocol, which generally involves adding the reagent to the wells, incubating, and measuring luminescence.

-

Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase activity.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound against various CML cell lines.

Table 1: IC50 Values of this compound in CML Cell Lines

| Cell Line | BCR-ABL1 Mutation Status | This compound IC50 (nM) | Reference |

| Ba/F3 p210 | Wild-type | 0.6 | [12] |

| KCL-22 | Wild-type | Not specified, but showed anti-proliferative activity | [4] |

| K562 | Wild-type | Low IC50 reported in CTRP database | [10] |

| Ba/F3 p210 | T315I | 5-10 fold higher than wild-type | [13] |

| Ba/F3 asc-R | Y139D and T315I | Extremely resistant | [14][15] |

| Ba/F3 | M244V | High resistance | [16] |

| Ba/F3 | L248V | High resistance | [16] |

| Ba/F3 | F317L | High resistance | [16] |

| Ba/F3 | A337V | Complete resistance | [16] |

| Ba/F3 | F359V | Complete resistance | [16] |

Note: IC50 values can vary depending on the specific assay conditions and laboratory.

Resistance Mechanisms

While this compound is effective against many TKI-resistant mutations, resistance to this compound itself can emerge. Mechanisms of resistance include:

-

Mutations in the myristoyl pocket: Specific mutations within the myristoyl binding site, such as A337V, can prevent this compound from binding effectively.[16][17]

-

Compound mutations: The presence of two mutations on the same BCR-ABL1 allele can confer resistance to both ATP-site inhibitors and this compound.[18]

-

Upregulation of drug efflux pumps: Increased expression of transport proteins like ABCB1 and ABCG2 can reduce intracellular drug concentrations.[12]

Conclusion

This compound offers a distinct and potent mechanism for inhibiting the BCR-ABL1 oncoprotein in CML. The protocols outlined in these application notes provide a foundation for researchers to investigate the in vitro efficacy and mechanisms of action of this compound in relevant CML cell culture models. Understanding the cellular response to this compound is crucial for the continued development and optimal clinical application of this novel therapeutic agent.

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. This compound in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new chapter in CML treatment: the promise of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound for Patients With CML After Failure of ABL Kinase Inhibitor Treatment - The ASCO Post [ascopost.com]

- 6. Structure and Dynamics of the ABL1 Tyrosine Kinase and Its Important Role in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. researchgate.net [researchgate.net]

- 12. Clinical Pharmacology of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. Characterization of this compound-Resistant Philadelphia Chromosome-Positive Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ashpublications.org [ashpublications.org]

- 17. Treatment-Emergent Resistance to this compound in Chronic Myeloid Leukemia Patients Due to Myristoyl-Binding Pocket-Mutant of BCR::ABL1/A337V Can Be Effectively Overcome with Dasatinib Treatment [mdpi.com]

- 18. Resistance mutations in CML and how we approach them - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Asciminib in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asciminib is a first-in-class therapeutic agent that functions as an allosteric inhibitor of the BCR-ABL1 kinase.[1] It operates by Specifically Targeting the ABL Myristoyl Pocket (STAMP), a unique mechanism that restores the natural autoinhibition of the ABL kinase domain.[1][2][3] This novel mode of action allows this compound to be effective against wild-type BCR-ABL1 and various mutations that confer resistance to traditional ATP-competitive tyrosine kinase inhibitors (TKIs).[1][4] These characteristics make this compound a valuable tool for preclinical cancer research, particularly in Chronic Myeloid Leukemia (CML) mouse xenograft models, to study efficacy, resistance mechanisms, and combination therapies.[3][5]

BCR-ABL1 Signaling Pathway and this compound's Mechanism of Action

The BCR-ABL1 fusion protein, a hallmark of CML, results from a chromosomal translocation.[4] This fusion leads to the loss of the N-terminal myristoylated region of the ABL1 protein, which is crucial for its autoinhibition.[1][2] Consequently, the BCR-ABL1 kinase is constitutively active, driving uncontrolled cell proliferation and survival through various downstream signaling pathways.

This compound binds to the myristoyl pocket on the C-lobe of the ABL1 kinase domain, a site distinct from the ATP-binding pocket targeted by other TKIs.[1][6] This binding mimics the effect of the natural myristoyl group, stabilizing an inactive conformation of the kinase and effectively shutting down its downstream signaling.[2][3]

Caption: this compound allosterically inhibits the BCR-ABL1 kinase, blocking downstream signaling.

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical studies of this compound in mouse models.

| Parameter | Value | Mouse/Cell Line Model | Administration | Source |

| Efficacy | ||||

| Tumor Regression | Observed at doses >7.5 mg/kg twice daily | CML Xenograft Models | Oral Gavage | [5] |

| Tumor Regression | 92% | KCL-22 Xenografts | 30 mg/kg twice daily (oral gavage) | [3] |

| Comparative Efficacy | Studied vs. Nilotinib (75 mg/kg) | KCL-22 Xenografts | 30 mg/kg twice daily (oral gavage) | [1] |

| Pharmacokinetics (PK) | ||||

| Bioavailability (F) | 21% | Mice | Oral Gavage | [1] |

| Time to Max Concentration (tmax) | 2 hours | Mice | Oral Gavage | [1][7] |

| Plasma Half-life (t1/2) | 1.1 hours | Mice | Intravenous | [1] |

| Plasma Protein Binding | 96.2% | Mice | N/A | [1] |

Experimental Protocols

This compound Formulation for Oral Administration

This protocol describes the preparation of a suspension of this compound for oral gavage in mice. The this compound-HCl salt form is typically used for in vivo studies.[1]

Materials:

-

This compound hydrochloride (HCl) salt

-

Vehicle: 0.5% (w/v) Methylcellulose in sterile, purified water

-

Sterile tubes (e.g., 15 mL conical tubes)

-

Mortar and pestle (optional, for grinding)

-

Stir plate and stir bar or vortex mixer

Procedure:

-

Calculate the required amount of this compound and vehicle based on the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse at 10 mL/kg dosing volume) and the number of animals.

-

If starting with a non-micronized powder, gently grind the this compound HCl salt to a fine powder using a mortar and pestle to improve suspension.

-

Weigh the calculated amount of this compound powder and place it in a sterile conical tube.

-

Add a small volume of the 0.5% methylcellulose vehicle to the powder to create a paste. Mix thoroughly with a spatula or by vortexing to ensure the powder is fully wetted.

-

Gradually add the remaining vehicle to the tube while continuously mixing (vortexing or stirring) until the final desired volume is reached.

-

Continue to mix the suspension for 15-20 minutes to ensure homogeneity.

-

Store the suspension at 4°C for up to one week. Always mix thoroughly (vortex or stir) immediately before each administration to ensure a uniform dose.

Mouse Xenograft Model Protocol

This protocol outlines the establishment of a subcutaneous CML xenograft model using KCL-22 cells in immunodeficient mice.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old

-

KCL-22 human CML cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Matrigel® (or similar basement membrane matrix)

-

Trypan blue solution

-

Hemocytometer

-

Syringes (1 mL) and needles (27G)

Procedure:

-

Cell Preparation: Culture KCL-22 cells under standard conditions. On the day of implantation, harvest cells during their logarithmic growth phase.

-

Cell Counting: Perform a cell count using a hemocytometer and assess viability with trypan blue. Viability should be >95%.

-

Cell Resuspension: Centrifuge the required number of cells and resuspend the pellet in a cold, sterile 50:50 mixture of PBS and Matrigel® to a final concentration of 50-100 million cells/mL. Keep the cell suspension on ice to prevent the Matrigel® from solidifying.

-

Implantation: Anesthetize the mice. Inject 100-200 µL of the cell suspension (containing 5-10 million cells) subcutaneously into the right flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to establish and grow. Begin monitoring tumor volume 3-4 days post-implantation.

-

Randomization: Once tumors reach an average volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.

Dosing and Monitoring Protocol

Procedure:

-

Animal Weighing: Weigh each mouse immediately before dosing to calculate the precise volume of this compound suspension to administer.

-

Drug Administration: Resuspend the this compound formulation thoroughly. Administer the calculated volume to the treatment group via oral gavage. Administer an equivalent volume of the vehicle to the control group. A typical dosing schedule is twice daily (b.i.d.), approximately 12 hours apart.[1]

-

Tumor Measurement: Measure the tumor dimensions using digital calipers 2-3 times per week. Record the length (L) and width (W). Calculate the tumor volume using the formula: Volume = (W² x L) / 2.

-